molecular formula C23H34Cl2N2O3 B2456577 1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1327645-30-6

1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Katalognummer: B2456577
CAS-Nummer: 1327645-30-6
Molekulargewicht: 457.44
InChI-Schlüssel: DGYOXFIGECCRNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H34Cl2N2O3 and its molecular weight is 457.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, with the CAS number 1327645-30-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H34Cl2N2O3C_{23}H_{34}Cl_2N_2O_3, with a molecular weight of 457.4 g/mol. The compound features a complex structure that includes a piperazine moiety, which is often associated with various pharmacological activities.

PropertyValue
CAS Number1327645-30-6
Molecular FormulaC23H34Cl2N2O3
Molecular Weight457.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant interactions with neurotransmitter systems, particularly the dopaminergic and serotonergic systems. These interactions are crucial for their potential therapeutic effects in treating neurological disorders.

Dopamine Receptor Affinity:
Studies have shown that piperazine derivatives can selectively bind to dopamine receptors, particularly D2 and D3 subtypes. The compound's structure suggests it may exhibit similar binding characteristics. For instance, analogues of piperazine have demonstrated high affinity for D3 receptors, which are implicated in conditions like schizophrenia and Parkinson's disease .

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems:

  • Dopamine Receptor Modulation:
    • Compounds with similar structures have been shown to act as agonists or antagonists at dopamine receptors, potentially influencing dopaminergic signaling pathways.
  • Serotonin Receptor Interaction:
    • There is evidence suggesting that piperazine derivatives may also interact with serotonin receptors, which could contribute to their anxiolytic and antidepressant effects.

Study on Neuroprotective Effects

A significant study investigated the neuroprotective effects of a related piperazine compound in a rat model of Parkinson's disease. The compound exhibited a dose-dependent reduction in rotational behavior induced by neurotoxin administration, indicating potential neuroprotective properties .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis has been conducted on various piperazine derivatives. It was found that modifications in the phenolic moiety significantly affected receptor affinity and selectivity. For example, compounds with longer alkyl chains demonstrated increased selectivity for D3 receptors over D2 receptors .

In Vivo Studies

In vivo studies are critical for understanding the therapeutic potential of this compound:

  • Rotational Behavior in Animal Models: In studies involving unilateral lesions in the nigrostriatal pathway, compounds similar to this compound were shown to induce contralateral rotations, suggesting dopaminergic activity .

Eigenschaften

IUPAC Name

1-[2-(4-ethylphenoxy)ethoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3.2ClH/c1-2-20-8-10-23(11-9-20)28-17-16-27-19-22(26)18-24-12-14-25(15-13-24)21-6-4-3-5-7-21;;/h3-11,22,26H,2,12-19H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYOXFIGECCRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.